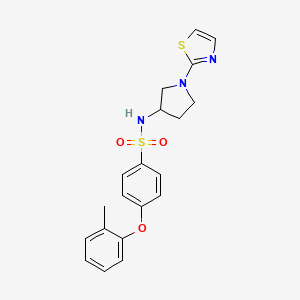
N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-4-(o-tolyloxy)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-4-(o-tolyloxy)benzenesulfonamide is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as "compound X" in scientific literature. The purpose of
Aplicaciones Científicas De Investigación
Inhibition of Enzymes
N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-4-(o-tolyloxy)benzenesulfonamide derivatives have been researched for their ability to inhibit specific enzymes. For example, a study described the synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase, an enzyme that plays a role in the kynurenine pathway of tryptophan degradation (Röver et al., 1997).
Pharmacokinetics and Bioavailability Studies
The pharmacokinetics and oral bioavailability of thiazole benzenesulfonamide derivatives, particularly in the context of beta3-adrenergic receptor agonists, have been investigated in various animal models (Stearns et al., 2002).
Complexation for Anticancer Activity
Research has been conducted on synthesizing new complexes of N-(thiazol-2-yl)benzenesulfonamide derivatives and studying their fluorescence properties and potential anticancer activities (Vellaiswamy & Ramaswamy, 2017).
Photosensitizer for Photodynamic Therapy
Studies have explored the use of N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-4-(o-tolyloxy)benzenesulfonamide derivatives in the synthesis of zinc phthalocyanines with high singlet oxygen quantum yield, making them potential candidates for photodynamic therapy in cancer treatment (Pişkin et al., 2020).
Metabolism and Excretion Studies
Metabolism and excretion studies of thiazole benzenesulfonamide derivatives have been carried out to understand their biological fate, especially in the context of human beta3-adrenergic receptor agonists (Tang et al., 2002).
Propiedades
IUPAC Name |
4-(2-methylphenoxy)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S2/c1-15-4-2-3-5-19(15)26-17-6-8-18(9-7-17)28(24,25)22-16-10-12-23(14-16)20-21-11-13-27-20/h2-9,11,13,16,22H,10,12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGCCARAFNWFNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)NC3CCN(C3)C4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-4-(o-tolyloxy)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B2565840.png)
![8-(3,5-dimethylphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2565842.png)
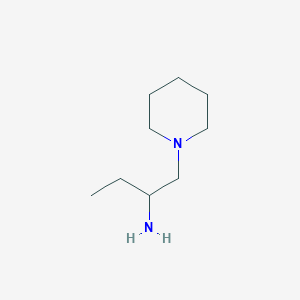

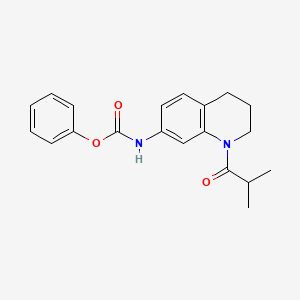
![1-(2,3-dimethylphenyl)-3-(4-fluorophenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2565850.png)
![4-Methylsulfanyl-N-(5-pentyl-1,3,4-thiadiazol-2-yl)-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2565853.png)
![5-(2,5-dimethoxyphenyl)-1-ethyl-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2565854.png)


![Tert-butyl 7,7-difluoro-1-(hydroxymethyl)-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate](/img/structure/B2565858.png)
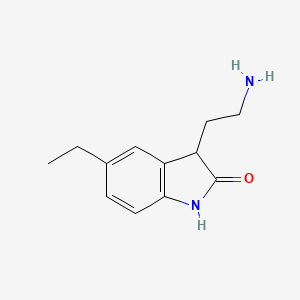
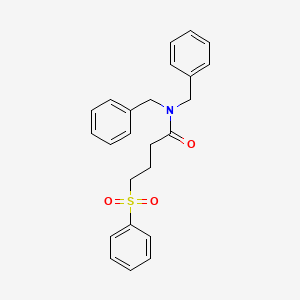
![[4-oxo-3-(4-propoxycarbonylphenoxy)chromen-7-yl] Morpholine-4-carboxylate](/img/structure/B2565862.png)